4-(N'-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid
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Overview
Description
4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid typically involves the reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzoic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of folate synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Shares a similar pyrimidine structure but differs in the functional groups attached.
N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzoic acid: Similar structure but lacks the formohydrazonamido group.
Uniqueness
4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H15N5O2 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H15N5O2/c1-9-7-10(2)18-14(17-9)19-16-8-15-12-5-3-11(4-6-12)13(20)21/h3-8H,1-2H3,(H,15,16)(H,20,21)(H,17,18,19) |
InChI Key |
FXOMBVCMGLWOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC=NC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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